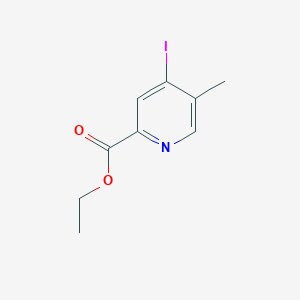![molecular formula C7H5ClN2O B15329371 3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
3-Chloroimidazo[1,2-a]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-ol typically involves the reaction of 2-aminopyridine with α-haloketones under specific conditions. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under mild conditions using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups depending on the reagents used .
科学的研究の応用
3-Chloroimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits similar biological activities but with different potency and stability profiles.
3-Bromoimidazo[1,2-a]pyridine: Another derivative with distinct reactivity and applications.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-6-ol stands out due to its unique combination of a chloro group and a hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
3-chloroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
InChIキー |
FREGMIUAPFSOTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
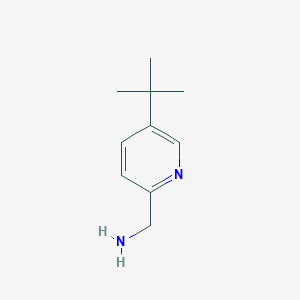
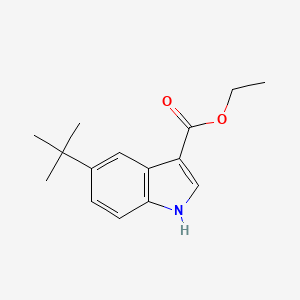

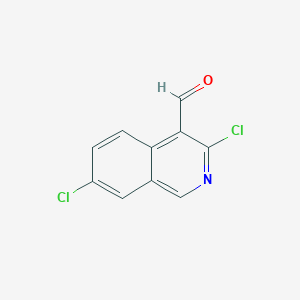
![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
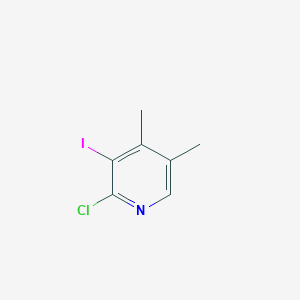
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)

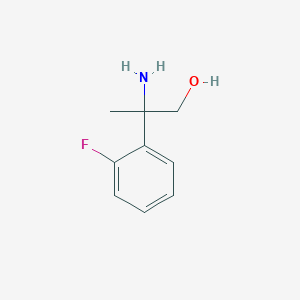
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
